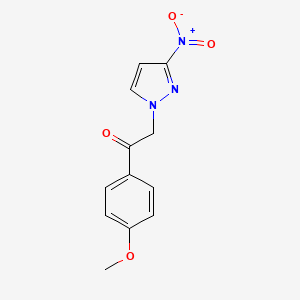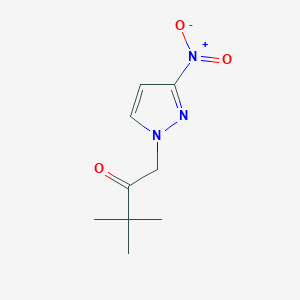
2'-Bromo-2-hydroxyacetophenone
Vue d'ensemble
Description
2’-Bromo-2-hydroxyacetophenone is a phenol-containing compound used for biochemical research . It is also known as 2-bromo-1-(2-hydroxyphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular formula of 2’-Bromo-2-hydroxyacetophenone is C8H7BrO2 . Its structure includes a bromine atom attached to a carbon atom, which is also attached to a carbonyl group (C=O). This carbon is also bonded to a phenyl ring with a hydroxyl group (OH) attached .
Chemical Reactions Analysis
While specific chemical reactions involving 2’-Bromo-2-hydroxyacetophenone are not available, bromoacetophenones in general can react with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .
Physical And Chemical Properties Analysis
2’-Bromo-2-hydroxyacetophenone appears as pale yellow to yellow crystals or powder . It has a molecular weight of 215.04 . The compound has a density of 1.622 g/cm3, a boiling point of 272.1ºC at 760 mmHg, and a melting point of 44-48 °C (lit.) . Its flash point is >230 °F .
Applications De Recherche Scientifique
Suzuki Coupling Reactions
2'-Bromo-2-hydroxyacetophenone has been utilized in Suzuki cross-coupling reactions to prepare 4′-alkyl-2′-hydroxyacetophenones. These compounds are important intermediates for synthesizing lipoflavonoids, which demonstrate increased bioavailability and potentially superior biological effects due to their enhanced incorporation into lipid bilayer membranes (Pouget et al., 2013).
Derivatization in Liquid Chromatography
In high-performance liquid chromatography, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester is used for the derivatization of carboxylic acids. This process facilitates the spectrophotometric detection of these acids in liquid chromatography (Ingalls et al., 1984).
Synthesis of α-Bromo-4-hydroxyacetophenone
α-Bromo-4-hydroxyacetophenone, synthesized from 4-hydroxyacetophenone, finds application in various chemical syntheses. The reaction conditions for its preparation have been studied for optimization (Han Qing-rong & Tang Rong-ping, 2006).
Alkylation and Further Reactions
2'-Hydroxyacetophenone, when alkylated, leads to the formation of C-alkylated products. These products can be further reacted with bromoacetonitrile to yield various derivatives, indicating the versatility of bromoacetophenone compounds in organic synthesis (Hunter et al., 2017).
Role in Oxygenation Reactions
Substituted 2'-hydroxyacetophenone 4-bromophenylhydrazones undergo oxygenation in the presence of certain catalysts. This reaction, which involves the decomposition of a peroxy cobalt(III) complex, is significant in understanding the chemistry of these compounds (Nishinaga et al., 1984).
Exploration in Enzyme Studies
Bromoacetophenone derivatives, such as 2-bromo-1-phenylethanone, have been used as affinity reagents for enzymes like human aldehyde dehydrogenase. This application is crucial for understanding enzyme active sites and mechanisms (Abriola et al., 1987).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compound, 2-bromo-4’-hydroxyacetophenone, has been reported to inhibit protein tyrosine phosphatase 1b (ptp1b) . PTP1B is a key regulator of insulin signaling and is a potential therapeutic target for the treatment of type 2 diabetes and obesity.
Mode of Action
Based on its structural similarity to 2-bromo-4’-hydroxyacetophenone, it may also act as an inhibitor of ptp1b . Inhibition of PTP1B can enhance insulin receptor signaling, leading to improved glucose uptake and insulin sensitivity.
Biochemical Pathways
If it acts similarly to 2-bromo-4’-hydroxyacetophenone, it may influence the insulin signaling pathway by inhibiting ptp1b . This could lead to enhanced insulin receptor signaling, promoting glucose uptake and improving insulin sensitivity.
Result of Action
If it acts similarly to 2-bromo-4’-hydroxyacetophenone, it may enhance insulin receptor signaling, leading to improved glucose uptake and insulin sensitivity .
Propriétés
IUPAC Name |
1-(2-bromophenyl)-2-hydroxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQOSELNMBYWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-2-hydroxyacetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)


![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)


![7-(4-Methoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B6331908.png)
